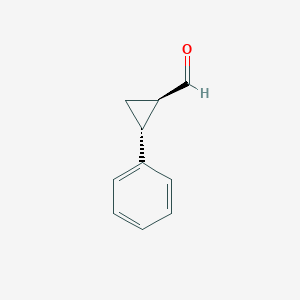

trans-2-Phenylcyclopropanecarboxaldehyde

Description

trans-2-Phenylcyclopropanecarboxylic acid is a cyclopropane-containing compound with a phenyl substituent and a carboxylic acid functional group. Key properties include:

- Molecular formula: C₁₀H₁₀O₂

- Molecular weight: 162.1852 g/mol

- CAS Registry Number: 939-90-2

- IUPAC InChIKey: AHDDRJBFJBDEPW-BDAKNGLRSA-N

Synthesis: The compound is synthesized from cinnamic acid via cyclopropanation and hydrolysis, followed by chiral resolution to isolate the trans-isomer . Its cyclopropane ring introduces significant ring strain, influencing reactivity and stability.

Applications: Used as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its rigid, strained structure .

Structure

3D Structure

Properties

IUPAC Name |

(1R,2R)-2-phenylcyclopropane-1-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c11-7-9-6-10(9)8-4-2-1-3-5-8/h1-5,7,9-10H,6H2/t9-,10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYJRXMZXDBSURR-UWVGGRQHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C2=CC=CC=C2)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1C2=CC=CC=C2)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34271-31-3 | |

| Record name | rac-(1R,2R)-2-phenylcyclopropane-1-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-Phenylcyclopropanecarboxaldehyde typically involves the cyclopropanation of styrene derivatives. One common method is the Simmons-Smith reaction , which uses diiodomethane and a zinc-copper couple to form the cyclopropane ring . Another method involves the cyclopropanation of alkenes using diazo compounds and transition metal catalysts .

Industrial Production Methods: Industrial production of this compound often employs large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: trans-2-Phenylcyclopropanecarboxaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation

Major Products Formed:

Oxidation: trans-2-Phenylcyclopropanecarboxylic acid

Reduction: trans-2-Phenylcyclopropanemethanol

Substitution: Various substituted phenyl derivatives

Scientific Research Applications

trans-2-Phenylcyclopropanecarboxaldehyde has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of trans-2-Phenylcyclopropanecarboxaldehyde involves its interaction with various molecular targets and pathways. The compound can act as an electrophile due to the presence of the aldehyde group, which can react with nucleophiles in biological systems . Additionally, the phenyl group can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function .

Comparison with Similar Compounds

2-Thiophenecarboxylic Acid (CAS 527-72-0)

- Structure : Features a thiophene (sulfur-containing aromatic ring) instead of a cyclopropane-phenyl system.

- Key differences :

- The thiophene ring is aromatic and less strained compared to the cyclopropane ring.

- Expected to exhibit higher thermal stability due to reduced ring strain.

- Applications : Used in materials science and as a ligand in catalysis .

2-Piperidinecarboxylic Acid (CAS 535-75-1)

- Structure : Contains a piperidine (six-membered saturated nitrogen ring) instead of a cyclopropane.

- Key differences: The piperidine ring is flexible and non-aromatic, leading to distinct conformational properties. Nitrogen in the ring enables hydrogen bonding, enhancing solubility in polar solvents.

- Applications : Intermediate in alkaloid synthesis and pharmaceutical research .

2-Phenylundecane (CAS 4536-88-3)

- Key differences: Lacks the carboxylic acid moiety and cyclopropane ring, resulting in non-polar behavior. Primarily used in lubricants or surfactants rather than reactive intermediates .

Data Tables

Table 2. Thermochemical Data (trans-2-Phenylcyclopropanecarboxylic acid)

| Property | Value (Units) | Method/Reference |

|---|---|---|

| ΔcH°solid (Combustion Enthalpy) | -4632 kJ/mol | NIST Mass Spectrometry |

| ΔfH°solid (Formation Enthalpy) | -432 kJ/mol | NIST Mass Spectrometry |

Research Findings and Key Insights

Ring Strain and Reactivity: The cyclopropane ring in trans-2-Phenylcyclopropanecarboxylic acid introduces significant strain (~27 kcal/mol), making it more reactive in ring-opening reactions compared to non-strained analogs like 2-Thiophenecarboxylic acid .

Thermal Stability : The combustion enthalpy (-4632 kJ/mol) suggests high energy content, typical of strained systems. This contrasts with bulkier, less strained compounds (e.g., 2-Phenylundecane), which exhibit lower reactivity .

Functional Group Influence: The carboxylic acid group enables hydrogen bonding and salt formation, critical for its role in synthesis. This contrasts with non-functionalized analogs like 2-Phenylundecane, which lack such reactivity .

Biological Activity

Trans-2-Phenylcyclopropanecarboxaldehyde (TPCA) is a cyclic compound characterized by its unique cyclopropane structure and an aldehyde functional group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties. This article explores the biological activity of TPCA, supported by relevant data tables, case studies, and detailed research findings.

TPCA has the molecular formula C10H10O and is classified as an aldehyde. Its structure consists of a phenyl group attached to a cyclopropanecarboxaldehyde moiety, which contributes to its reactivity and biological interactions.

The biological activity of TPCA is primarily attributed to its ability to interact with specific molecular targets within cells. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This mechanism is crucial for its anti-inflammatory and anticancer effects, as it may disrupt critical signaling pathways involved in these processes.

Anti-inflammatory Activity

Research indicates that TPCA exhibits significant anti-inflammatory properties. In vitro studies have demonstrated that TPCA can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. This inhibition is believed to occur through the suppression of NF-κB signaling pathways, which are pivotal in mediating inflammatory responses.

Table 1: Anti-inflammatory Effects of TPCA

| Study | Cell Type | Concentration (µM) | Cytokine Inhibition (%) |

|---|---|---|---|

| Study A | Macrophages | 10 | 50% TNF-α |

| Study B | Macrophages | 20 | 60% IL-6 |

| Study C | Fibroblasts | 15 | 40% IL-1β |

Anticancer Activity

TPCA has also been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The compound appears to activate caspase pathways, leading to programmed cell death. Additionally, TPCA has been reported to inhibit tumor growth in xenograft models.

Table 2: Anticancer Effects of TPCA

| Cancer Cell Line | IC50 (µM) | Apoptosis Induction (%) |

|---|---|---|

| MCF-7 (Breast) | 12 | 70% |

| HT-29 (Colon) | 15 | 65% |

| A549 (Lung) | 18 | 55% |

Case Studies and Research Findings

A notable study investigated the effects of TPCA on inflammation and cancer progression in vivo. Mice treated with TPCA showed reduced tumor size compared to control groups, along with decreased levels of inflammatory markers in serum samples. The study concluded that TPCA could be a promising candidate for further development as an anti-inflammatory and anticancer agent.

Another research effort focused on the synthesis of novel derivatives of TPCA aimed at enhancing its biological activity. These derivatives were tested for improved efficacy against specific cancer types, with some showing up to a threefold increase in potency compared to the parent compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for trans-2-Phenylcyclopropanecarboxaldehyde, and how can enantiomeric purity be optimized?

- Methodological Answer : The compound is typically synthesized via cyclopropanation of styrene derivatives using Simmons-Smith reagents, followed by oxidation of the cyclopropane moiety. Enantiomeric purity can be enhanced using chiral auxiliaries or catalysts during cyclopropanation. Post-synthesis, chiral HPLC or capillary electrophoresis should validate enantiomeric ratios. For intermediates like trans-2-Phenylcyclopropanecarboxylic acid derivatives, stereochemical integrity is critical, and recrystallization in polar solvents (e.g., ethanol/water mixtures) may improve purity .

Q. How can the aldehyde functional group in trans-2-Phenylcyclopropanecarboxaldehyde be characterized and distinguished from keto or carboxylic acid derivatives?

- Methodological Answer : Use Fourier-transform infrared spectroscopy (FTIR) to identify the sharp C=O stretch (~1720 cm⁻¹) and aldehyde C–H stretch (~2820, 2720 cm⁻¹). Nuclear magnetic resonance (NMR) spectroscopy further differentiates the aldehyde proton (δ 9.8–10.2 ppm in H NMR) from ketones or acids. Confirm reactivity via derivatization (e.g., formation of 2,4-dinitrophenylhydrazones) .

Q. What stability considerations are critical for storing trans-2-Phenylcyclopropanecarboxaldehyde?

- Methodological Answer : The aldehyde group is prone to oxidation and dimerization. Store under inert gas (argon or nitrogen) at –20°C in amber vials to prevent photodegradation. Stabilizers like hydroquinone (0.1% w/w) can inhibit radical-mediated oxidation. Monitor purity over time via gas chromatography (GC) with flame ionization detection .

Advanced Research Questions

Q. How do steric and electronic effects of the cyclopropane ring influence the reactivity of trans-2-Phenylcyclopropanecarboxaldehyde in nucleophilic additions?

- Methodological Answer : The cyclopropane ring imposes angle strain, increasing electrophilicity of the aldehyde. Compare reaction rates with non-cyclopropane analogs (e.g., benzaldehyde) using kinetic studies (e.g., UV-Vis monitoring of imine formation). Density functional theory (DFT) calculations can map orbital interactions and transition states to rationalize enhanced reactivity .

Q. What experimental strategies resolve contradictions in reported biological activity data for trans-2-Phenylcyclopropanecarboxaldehyde derivatives (e.g., receptor binding vs. cytotoxicity)?

- Methodological Answer : Contradictions may arise from isomer impurities or assay conditions. Validate compound purity via chiral GC-MS or HPLC before biological testing. Perform dose-response curves across multiple cell lines (e.g., HEK-293 for receptor binding vs. HepG2 for cytotoxicity). Use competitive binding assays (e.g., H-ligand displacement) to isolate target-specific effects .

Q. How can computational modeling guide the design of trans-2-Phenylcyclopropanecarboxaldehyde derivatives for selective dopamine receptor modulation?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) into D2/D4 receptor crystal structures (PDB: 6CM4, 5WIU) identifies key interactions (e.g., cyclopropane-phenyl stacking with Phe6.52). Synthesize derivatives with substituents at the phenyl ring (e.g., –OCH₃, –Cl) to test predicted binding affinities. Validate via radioligand displacement assays .

Q. What analytical techniques are optimal for detecting trace degradation products of trans-2-Phenylcyclopropanecarboxaldehyde in long-term stability studies?

- Methodological Answer : Use ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-HRMS) to identify low-abundance degradation products (e.g., cyclopropane ring-opened aldehydes). Accelerated stability studies (40°C/75% RH for 6 months) combined with Arrhenius modeling predict shelf-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.